molecular formula C12H14N2 B15092074 1-(Cyclopropylmethyl)-1H-indol-6-amine

1-(Cyclopropylmethyl)-1H-indol-6-amine

Cat. No.: B15092074
M. Wt: 186.25 g/mol
InChI Key: MMMVBVPZEXHTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethyl)-1H-indol-6-amine (molecular formula: C₁₂H₁₄N₂; molecular weight: 186.26; CAS: 1459759-32-0) is an indole derivative featuring a cyclopropylmethyl substituent at the 1-position and an amine group at the 6-position of the indole ring. The cyclopropylmethyl group introduces steric bulk and lipophilicity, which may influence binding affinity and metabolic stability compared to simpler alkyl or aromatic substituents .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1-(cyclopropylmethyl)indol-6-amine

InChI

InChI=1S/C12H14N2/c13-11-4-3-10-5-6-14(12(10)7-11)8-9-1-2-9/h3-7,9H,1-2,8,13H2

InChI Key

MMMVBVPZEXHTIO-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=CC3=C2C=C(C=C3)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Cyclopropylmethyl)-1H-indol-6-amine can be achieved through several routes. One common method involves the alkylation of indole with cyclopropylmethyl halides under basic conditions. Another approach is the cyclopropanation of indole derivatives using diazo compounds or ylides. Industrial production methods often employ catalytic processes to enhance yield and selectivity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution primarily at the C-3 position, though steric and electronic effects from the cyclopropylmethyl group (N-1) and amine (C-6) modulate reactivity.

Reaction TypeConditionsProductYieldKey Observations
BrominationBr₂, DCM, 0°C, 2 h3-Bromo-1-(cyclopropylmethyl)-1H-indol-6-amine68%Selective C-3 bromination; no N-alkylation observed .
NitrationHNO₃/H₂SO₄, 0°C, 1 h3-Nitro-1-(cyclopropylmethyl)-1H-indol-6-amine52%Competing oxidation of amine minimized at low temps.

Mechanistic Insight : The cyclopropylmethyl group at N-1 enhances electron density at C-3 via inductive effects, favoring electrophilic attack. The C-6 amine directs substituents para to its position but is often protected during nitration .

Amine Functionalization

The primary amine at C-6 participates in alkylation, acylation, and condensation reactions.

Acylation

  • Conditions : Acetyl chloride, pyridine, RT, 4 h.

  • Product : N-(1-(Cyclopropylmethyl)-1H-indol-6-yl)acetamide.

  • Yield : 85%.

  • Notes : Pyridine acts as a base to neutralize HCl, preventing indole protonation.

Schiff Base Formation

  • Conditions : Benzaldehyde, ethanol, reflux, 12 h.

  • Product : (E)-N-Benzylidene-1-(cyclopropylmethyl)-1H-indol-6-amine.

  • Yield : 74%.

Cross-Dehydrogenative Coupling (CDC)

Under oxidative conditions, the indole ring engages in dearomative coupling with C–H nucleophiles.

NucleophileOxidantProductYield
1,3-CyclohexanedioneDDQ, MeCN, 60°CSpirocyclic tetrahydrocarbazolone derivative61%
ThiophenePhI(OAc)₂, DCEC-3 Thienylated indole55%

Key Findings :

  • DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) outperforms other oxidants in spirocyclization efficiency .

  • Steric hindrance from the cyclopropylmethyl group reduces yields compared to simpler N-alkylindoles .

Reduction and Hydrogenation

The amine group participates in catalytic hydrogenation:

  • Conditions : H₂ (1 atm), 10% Pd/C, ethanol, RT, 48 h.

  • Reaction : Reduction of nitro intermediates (e.g., 3-nitro derivatives) to amines.

  • Yield : 89–92% .

Acid-Catalyzed Cyclization

In the presence of Brønsted acids, the compound forms fused heterocycles:

  • Conditions : p-TsOH, MeCN, RT, 2 h.

  • Product : Tetrahydrocarbazolone via intramolecular aldol condensation.

  • Yield : 70% .

Mechanism : Protonation of the indole nitrogen activates the C-2/C-3 positions for nucleophilic attack by adjacent carbonyl groups .

Stability Under Oxidative Conditions

  • Observation : Prolonged exposure to H₂O₂ or mCPBA leads to N-oxide formation at the indole nitrogen (58% yield) and partial decomposition of the cyclopropane ring.

  • Mitigation : Use of mild oxidants (e.g., NaIO₄) preserves the cyclopropylmethyl group .

Comparative Reactivity with Analogues

CompoundBromination Yield (C-3)CDC Yield (Thiophene)
1-(Cyclopropylmethyl)-1H-indol-6-amine68%55%
1-Methyl-1H-indol-6-amine82%72%
1-Benzyl-1H-indol-6-amine61%48%

Scientific Research Applications

1-(Cyclopropylmethyl)-1H-indol-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1H-indol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-(Cyclopropylmethyl)-1H-indol-6-amine with four structurally related indole-6-amine derivatives, focusing on substituent effects and physical properties:

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight CAS Number Key Properties/Notes
This compound Cyclopropylmethyl C₁₂H₁₄N₂ 186.26 1459759-32-0 High lipophilicity; bulky substituent
1-(6-Amino-1H-indol-1-yl)ethanone Acetyl C₁₀H₁₀N₂O 174.20 873055-02-8 Ketone group may reduce basicity of amine
1-Ethyl-1H-indol-6-amine Ethyl C₁₀H₁₂N₂ 160.22 681836-77-1 Lower molecular weight; increased flexibility
1-(4-Methoxybenzyl)-1H-indol-6-amine 4-Methoxybenzyl C₁₆H₁₆N₂O 252.31 N/A Aromatic substituent; 83% synthetic yield
1-Methyl-1H-indol-6-amine hydrochloride Methyl (as hydrochloride) C₉H₁₁ClN₂ 182.65 856782-35-9 Hydrochloride salt; improved solubility

Key Observations :

  • Steric Effects : The cyclopropylmethyl group’s rigidity and bulk may hinder rotational freedom, influencing binding to target proteins compared to flexible alkyl chains (e.g., ethyl or propyl) .
  • Electronic Effects: Electron-withdrawing groups (e.g., acetyl in 1-(6-Amino-1H-indol-1-yl)ethanone) reduce the basicity of the 6-amine, while electron-donating groups (e.g., 4-methoxybenzyl) may stabilize aromatic resonance .

Spectroscopic Differences

  • 1H-NMR Shifts: this compound: reports δ 7.89 (s, 1H, indole H-2) and δ 3.55 (d, 2H, cyclopropylmethyl CH₂), with coupling constants (J = 6.3 Hz) reflecting the cyclopropane ring’s strain . 1-(4-Methoxybenzyl)-1H-indol-6-amine: Shows distinct aromatic protons (δ 7.05 and 6.82 for methoxybenzyl group) and a singlet for methoxy at δ 3.77 .

Biological Activity

1-(Cyclopropylmethyl)-1H-indol-6-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanism of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C12H14N2
  • Molecular Weight : 186.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The indole structure allows for significant binding interactions, which can modulate receptor activity. It has been shown to act as a negative allosteric modulator in certain receptor systems, influencing neurotransmitter dynamics and potentially affecting conditions like anxiety and depression .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antidepressant-like Effects : Studies have demonstrated that this compound can produce effects similar to traditional antidepressants in animal models, likely through modulation of serotonergic pathways.
  • Anti-inflammatory Properties : Preliminary findings suggest that it may inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative disorders.

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of this compound using the forced swim test in rodents. Results indicated a significant reduction in immobility time compared to control groups, suggesting enhanced mood-related behaviors .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that this compound inhibited the secretion of TNF-alpha and IL-6 from macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduced immobility in forced swim test
Anti-inflammatoryInhibition of TNF-alpha and IL-6
NeuroprotectionProtection against oxidative stress

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.